molecular formula C13H14N2O3 B14368745 1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one CAS No. 91470-89-2

1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B14368745
CAS No.: 91470-89-2
M. Wt: 246.26 g/mol
InChI Key: IWADVQJOANIWHX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound characterized by the presence of a nitrophenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine and an appropriate enone precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets through its nitrophenyl and pyrrolidine moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-3-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(4-Nitrophenyl)-3-(morpholin-1-yl)prop-2-en-1-one: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its nitrophenyl group and pyrrolidine ring, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

91470-89-2

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H14N2O3/c16-13(7-10-14-8-1-2-9-14)11-3-5-12(6-4-11)15(17)18/h3-7,10H,1-2,8-9H2

InChI Key

IWADVQJOANIWHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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